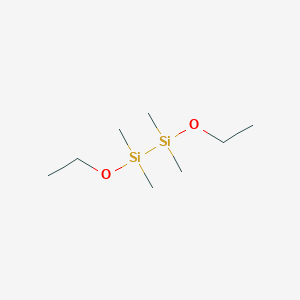

1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIVSKPSMYHUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460878 | |

| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18419-84-6 | |

| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18419-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Synthesis, Properties, and Applications

Introduction

1,2-Diethoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound of significant interest in contemporary synthetic chemistry. Characterized by a silicon-silicon bond flanked by two ethoxy and four methyl groups, this disilane derivative serves as a versatile reagent, most notably in palladium-catalyzed cross-coupling reactions. Its unique structural features, combining the reactivity of the Si-Si bond with the hydrolytic susceptibility of the Si-O-C linkage, make it a valuable tool for the formation of silicon-carbon bonds and the synthesis of functionalized silanols. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and key applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C8H22O2Si2, is fundamental to its chemical behavior.[1][2] The central Si-Si bond is the most reactive site for certain transformations, such as oxidative addition to transition metal complexes. The ethoxy groups are susceptible to hydrolysis, a property that is exploited in the generation of silanols.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference(s) |

| CAS Number | 18419-84-6 | [1] |

| Molecular Formula | ((CH3CH2O)(CH3)2Si)2 | [1] |

| Molecular Weight | 206.43 g/mol | [1] |

| Boiling Point | 84 °C at 50 mmHg | [1] |

| Density | 0.836 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.423 | [1] |

| Flash Point | 42 °C (107.6 °F) | [1] |

Synthesis of this compound

The most common and direct route to this compound involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with ethanol. This nucleophilic substitution reaction requires a base to scavenge the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

1,2-Dichloro-1,1,2,2-tetramethyldisilane

-

Anhydrous Ethanol

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Diethyl Ether (or Hexane)

-

Anhydrous Sodium Sulfate

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous diethyl ether.

-

Addition of Reagents: A solution of anhydrous ethanol and anhydrous pyridine (in slight excess relative to the chlorodisilane) in anhydrous diethyl ether is added dropwise to the stirred solution of the chlorodisilane at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by GC-MS.

-

Workup: After cooling to room temperature, the precipitated pyridinium hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, and a singlet for the methyl protons directly attached to the silicon atoms.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl and methylene carbons of the ethoxy groups and the methyl carbons attached to the silicon atoms.[2]

-

²⁹Si NMR: The silicon-29 NMR spectrum is a powerful tool for characterizing organosilicon compounds. For this compound, a single resonance is expected, with a chemical shift influenced by the electronegative oxygen atoms.[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations, Si-C stretching, and prominent Si-O-C stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy and methyl groups, as well as cleavage of the Si-Si bond.

Reactivity and Applications

The reactivity of this compound is dominated by the Si-Si and Si-O bonds.

Cleavage of the Si-Si Bond: The silicon-silicon bond is susceptible to cleavage by various reagents, a property that is central to its primary application. In the presence of a suitable palladium catalyst, the Si-Si bond can undergo oxidative addition, leading to the formation of silylpalladium intermediates.[5][6]

Hydrolysis of the Si-O Bond: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding silanols. This reaction is often the second step in a two-step process where the disilane is first incorporated into an organic molecule, followed by hydrolysis to unmask the reactive silanol functionality.[5]

Key Application: Palladium-Catalyzed Silylation of Aryl Halides

A seminal application of this compound was developed by Denmark and colleagues.[5] In this process, the disilane undergoes a palladium-catalyzed insertion into the carbon-bromine bond of aryl bromides to afford aryldimethylsilyl ethers in high yields. Subsequent hydrolysis of these ethers under optimized pH conditions leads to the exclusive formation of aryldimethylsilanols.[5] These silanols are valuable intermediates in organic synthesis, particularly in Hiyama cross-coupling reactions.

Reaction Pathway:

Caption: Palladium-catalyzed silylation and subsequent hydrolysis.

This methodology provides a mild and general route to functionalized aryldimethylsilanols, which are important building blocks in medicinal and materials chemistry.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is sensitive to moisture and should be stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organosilicon chemistry. Its synthesis from readily available starting materials and its unique reactivity profile make it an important tool for the construction of complex molecules. The palladium-catalyzed silylation of aryl halides, followed by hydrolysis to the corresponding silanols, stands out as a particularly powerful application, enabling the synthesis of key intermediates for cross-coupling reactions. As the field of organosilicon chemistry continues to expand, the utility of this compound in innovative synthetic methodologies is expected to grow.

References

Sources

- 1. This compound 97 18419-84-6 [sigmaaldrich.com]

- 2. This compound | C8H22O2Si2 | CID 11275774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unige.ch [unige.ch]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)

A Note on Chemical Identification: This guide addresses the spectroscopic data for 4-Hydroxy-3-methoxybenzonitrile (CAS Number: 4421-08-3) . The initial query for CAS number 18419-84-6 identifies the compound 1,2-Diethoxy-1,1,2,2-tetramethyldisilane . A comprehensive search for spectroscopic data for this disilane compound revealed limited publicly available information, making an in-depth guide unfeasible. Given the commonality and extensive characterization of 4-Hydroxy-3-methoxybenzonitrile, also known as Vanillonitrile, it is highly probable that this was the intended subject of inquiry. This document proceeds under that assumption to provide a thorough spectroscopic analysis for the benefit of researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-3-methoxybenzonitrile, commonly referred to as Vanillonitrile, is a versatile organic compound with the molecular formula C₈H₇NO₂.[1][2] As a derivative of vanillin, a major component of natural vanilla, it serves as a critical building block in a multitude of synthetic pathways.[3] Its structure, featuring a benzene ring substituted with hydroxyl, methoxy, and nitrile functional groups, makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries.[3]

The precise elucidation of its molecular structure and the confirmation of its purity are paramount for its application in sensitive synthetic protocols. This guide provides a detailed examination of the core spectroscopic techniques used to characterize Vanillonitrile: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not only the data itself but the causal logic behind the experimental choices and interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Vanillonitrile, both ¹H (proton) and ¹³C NMR are essential for unambiguous structural confirmation.

Molecular Structure and Proton Labeling

To facilitate the discussion of NMR data, the protons and carbons of Vanillonitrile are systematically labeled as shown below.

Caption: Labeled structure of 4-Hydroxy-3-methoxybenzonitrile.

¹H NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment ¹H NMR provides a map of all the hydrogen atoms in the molecule. The choice of solvent is critical. While CDCl₃ (deuterated chloroform) is a common choice, the acidic phenolic proton (-OH) may exchange with trace amounts of water, leading to a broad, sometimes invisible, signal. Using DMSO-d₆ (deuterated dimethyl sulfoxide) can be advantageous as it forms a hydrogen bond with the -OH proton, resulting in a sharper, more easily identifiable peak at a downfield chemical shift.

Experimental Protocol: ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 4-Hydroxy-3-methoxybenzonitrile.

-

Solvent Addition: Place the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be required if the sample is not readily soluble.

-

Referencing: The solvent peak itself (e.g., residual DMSO at ~2.50 ppm) is typically used as an internal standard to calibrate the chemical shift axis. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

-

Acquisition: The sample is placed in the NMR spectrometer, and the data is acquired using standard instrument parameters for ¹H NMR.

Data Interpretation & Analysis The ¹H NMR spectrum of Vanillonitrile is characterized by distinct signals corresponding to the aromatic, methoxy, and hydroxyl protons.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | ~7.3 - 7.5 | Doublet (d) or Doublet of Doublets (dd) | 1H | Aromatic Proton (ortho to -CN) |

| Hₑ | ~7.2 - 7.4 | Doublet (d) or Singlet (s) | 1H | Aromatic Proton (ortho to -OCH₃) |

| Hₒ | ~6.9 - 7.1 | Doublet (d) | 1H | Aromatic Proton (ortho to -OH) |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Methoxy Protons |

| -OH | ~9.5 - 10.5 (in DMSO-d₆) | Singlet (s, broad) | 1H | Hydroxyl Proton |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

-

Aromatic Protons (Hₐ, Hₑ, Hₒ): These protons appear in the downfield region (6.9-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns (splitting) are dictated by the electronic effects of the substituents. The proton ortho to the electron-withdrawing nitrile group (Hₐ) is expected to be the most downfield.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are shielded by the adjacent oxygen and appear as a sharp singlet at approximately 3.8-3.9 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable. In a non-hydrogen-bonding solvent like CDCl₃, it may be a broad singlet anywhere from 5-8 ppm. In DMSO-d₆, it appears as a sharper singlet further downfield due to hydrogen bonding with the solvent.

¹³C NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. While it is less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton. A standard broadband proton-decoupled experiment is typically run, which simplifies the spectrum so that each unique carbon appears as a single line.

Data Interpretation & Analysis Vanillonitrile has eight distinct carbon atoms, and its ¹³C NMR spectrum will reflect this.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 150 | C-OH | Aromatic carbon attached to the highly electronegative oxygen. |

| ~150 - 145 | C-OCH₃ | Aromatic carbon attached to the ether oxygen. |

| ~135 - 125 | Aromatic C-H | Aromatic carbons with attached protons. |

| ~120 - 118 | C≡N (Nitrile Carbon) | Characteristic chemical shift for a nitrile carbon. |

| ~118 - 110 | Aromatic C-H | |

| ~105 - 100 | C-CN | Quaternary aromatic carbon attached to the nitrile group. |

| ~56 | -OCH₃ | Methoxy carbon, shielded by the attached oxygen. |

Note: Data sourced from spectral databases like SpectraBase and ChemicalBook.[4][5]

The chemical shifts are highly diagnostic. The carbons directly attached to oxygen atoms (C-OH and C-OCH₃) are the most deshielded (furthest downfield) among the aromatic carbons. The nitrile carbon (C≡N) has a characteristic shift around 119 ppm, while the methoxy carbon (-OCH₃) appears upfield around 56 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Experimental Workflow: ATR-FTIR

Expertise & Experience: The "Why" Behind the Experiment For solid samples like Vanillonitrile, Attenuated Total Reflectance (ATR) is often preferred over the traditional KBr pellet method due to its simplicity and speed.[6][7] It requires minimal sample preparation and provides high-quality spectra by pressing the sample directly against a high-refractive-index crystal (often diamond or germanium).[8] This eliminates the need for grinding and pressing pellets, which can be affected by moisture.

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.

Data Interpretation & Analysis The IR spectrum of Vanillonitrile provides a clear fingerprint of its key functional groups.[1][9]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |

| 2980 - 2850 | C-H Stretch | Methyl C-H (-OCH₃) | Confirms the aliphatic C-H bonds of the methoxy group. |

| 2240 - 2220 | C≡N Stretch (sharp, strong) | Nitrile (-C≡N) | Highly diagnostic peak for the nitrile functional group. |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Multiple bands confirm the aromatic skeleton. |

| 1280 - 1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong band characteristic of the aryl ether linkage. |

| 1170 - 1120 | C-O Stretch | Phenol (Ar-OH) | Indicates the C-O bond of the phenolic group. |

The most unambiguous peak in the spectrum is the sharp, strong absorption between 2240-2220 cm⁻¹, which is highly characteristic of the nitrile (C≡N) stretching vibration.[6] The broad O-H stretch and the strong C-O stretching bands further confirm the phenolic and ether functionalities.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

Expertise & Experience: The "Why" Behind the Experiment Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This fragmentation pattern serves as a molecular fingerprint. The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, confirms the molecular weight.

Data Interpretation & Analysis

The molecular formula of Vanillonitrile is C₈H₇NO₂.

-

Calculated Molecular Weight: 149.0477 g/mol .[1]

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 149 . The presence of a single nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[10]

-

Key Fragment Ions: The fragmentation of Vanillonitrile will be driven by the stability of the aromatic ring and the nature of the substituents.

| m/z (mass-to-charge) | Proposed Fragment Identity | Loss from Molecular Ion |

| 149 | [C₈H₇NO₂]⁺˙ | Molecular Ion (M⁺) |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical |

| 106 | [M - CH₃ - CO]⁺ | Loss of methyl followed by carbon monoxide |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Plausible Fragmentation Pathway One of the most common initial fragmentation steps for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which has a mass of 15.

Caption: A simplified major fragmentation pathway for Vanillonitrile under EI-MS.

The loss of the methyl group from the molecular ion (m/z 149) leads to a stable cation at m/z 134.[1] This fragment can then undergo further rearrangement and loss of carbon monoxide (CO, mass 28) to yield a fragment at m/z 106.[1] This predictable pattern provides strong evidence for the presence of a methoxy group on the aromatic ring.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of 4-Hydroxy-3-methoxybenzonitrile. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the precise connectivity of atoms. IR spectroscopy rapidly confirms the presence of the key hydroxyl, methoxy, and, most diagnostically, the nitrile functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the unambiguous identification and purity assessment of Vanillonitrile, a crucial step for its successful application in research and development.

References

-

PubChem. 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

SpectraBase. 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH. Available at: [Link]

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.

-

SpectraBase. 4-Hydroxy-3-methoxybenzonitrile. Wiley-VCH GmbH. Available at: [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available at: [Link]

-

SpectraBase. 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

PubChemLite. 4-hydroxy-3-methoxybenzonitrile (C8H7NO2). Available at: [Link]

-

ResearchGate. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Available at: [Link]

-

ResearchGate. MS/MS fragmentation of vanillic acid moiety obtained by negative.... Available at: [Link]

-

ResearchGate. ¹H-NMR spectra for vanillin, compounds 1a−3a, and compounds 1b−3b. Available at: [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

All 'Bout Chemistry. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Available at: [Link]

Sources

- 1. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-methoxybenzonitrile | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) IR Spectrum [m.chemicalbook.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Introduction: The Significance of Alkoxydisilanes in Modern Synthesis

Disilanes, compounds featuring a silicon-silicon single bond, are of considerable interest in materials science and organic synthesis due to their unique electronic and chemical properties. The Si-Si bond is characterized by a high-energy σ orbital and a low-energy σ* orbital, making it susceptible to cleavage and a valuable synthon in a variety of chemical transformations.[1] Among the functionalized disilanes, 1,2-diethoxy-1,1,2,2-tetramethyldisilane stands out as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Its molecular structure, a balance of a reactive Si-Si core shielded by methyl and ethoxy groups, dictates its stability, reactivity, and utility in the synthesis of complex molecules. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is an organosilicon compound with the chemical formula C8H22O2Si2 and a molecular weight of 206.43 g/mol .[2] Its structure consists of a central silicon-silicon bond, with each silicon atom substituted by two methyl groups and one ethoxy group.

| Property | Value | Source |

| IUPAC Name | ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | PubChem[2] |

| CAS Number | 18419-84-6 | Sigma-Aldrich |

| Molecular Formula | C8H22O2Si2 | PubChem[2] |

| Molecular Weight | 206.43 g/mol | Sigma-Aldrich |

| Boiling Point | 84 °C at 50 mmHg | Sigma-Aldrich |

| Density | 0.836 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.423 | Sigma-Aldrich |

| SMILES | CCO(C)(C)OCC | PubChem[3] |

Molecular Structure and Conformational Analysis

Core Disilane Backbone: The Si-Si Bond

The central feature of the molecule is the Si-Si single bond. In related disilane structures, Si-Si bond lengths are typically found in the range of 2.34 to 2.36 Å.[4] This is significantly longer than a typical C-C bond (around 1.54 Å), which has profound implications for its chemical reactivity. The longer bond length and the diffuse nature of silicon's 3p orbitals result in a weaker bond compared to its carbon counterpart, with a bond dissociation energy of approximately 226 kJ/mol for a generic Si-Si bond, compared to 356 kJ/mol for a C-C bond.[5]

Tetrahedral Silicon Centers

Each silicon atom in this compound is tetrahedrally coordinated, bonded to the other silicon atom, two carbon atoms of the methyl groups, and one oxygen atom of the ethoxy group. The bond angles around the silicon atoms are expected to be close to the ideal tetrahedral angle of 109.5°. However, steric hindrance between the bulky ethoxy and methyl groups may cause slight distortions in these angles.

Conformational Flexibility

Rotation around the Si-Si and Si-O single bonds imparts significant conformational flexibility to the molecule. Similar to ethane, this compound can exist in various conformations, with the anti and gauche forms being the most stable. The anti conformation, where the two ethoxy groups are positioned on opposite sides of the Si-Si bond, is likely to be the lowest in energy due to minimized steric repulsion.

Caption: 2D representation of this compound.

Electronic Structure and Bonding

The bonding in this compound is best understood by considering the nature of the individual bonds and the influence of the substituents on the overall electronic structure.

The Si-Si σ-Bond and its Reactivity

The Si-Si bond is a non-polarized sigma (σ) bond formed from the overlap of sp3 hybrid orbitals on each silicon atom. As mentioned, the relatively high energy of the σ bonding orbital and the low energy of the corresponding σ* antibonding orbital are key to the reactivity of disilanes.[1] This small HOMO-LUMO gap allows for facile oxidative addition to transition metal centers, a critical step in its application in catalysis.

The Si-O and Si-C Bonds

The Si-O bonds are strong and polarized, with significant ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44). The Si-C bonds are also covalent but less polarized than the Si-O bonds. The presence of the electron-withdrawing ethoxy groups can influence the electronic properties of the silicon atoms and the Si-Si bond.

Caption: Simplified orbital overlap diagram for the key bonds.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and quality control of this compound. While specific spectra for this compound are not provided in the search results, we can predict the key features based on data from analogous compounds like diethoxydimethylsilane.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and ethoxy groups. The protons of the methyl groups attached to silicon will appear as a singlet in the upfield region, typically around 0.1-0.3 ppm. The ethoxy group will exhibit a quartet for the methylene (-OCH2-) protons around 3.5-3.8 ppm and a triplet for the terminal methyl (-CH3) protons around 1.1-1.3 ppm. The chemical shifts are influenced by the electronegativity of the neighboring atoms.[6]

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons attached to silicon in the upfield region (around 0-5 ppm). The methylene carbon of the ethoxy group will appear further downfield (around 58-60 ppm), and the methyl carbon of the ethoxy group will be in the upfield region (around 18-20 ppm).[6]

-

²⁹Si NMR: The silicon-29 NMR spectrum would provide direct information about the silicon environment. A single resonance is expected, with a chemical shift that is characteristic of tetraalkyl- and alkoxydisilanes.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-CH ₃ | 0.1 - 0.3 (singlet) | 0 - 5 |

| O-CH ₂-CH₃ | 3.5 - 3.8 (quartet) | 58 - 60 |

| O-CH₂-CH ₃ | 1.1 - 1.3 (triplet) | 18 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the various bond vibrations.

-

Si-O-C Stretching: A strong, broad absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the Si-O-C asymmetric stretching vibration.[1][6]

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and ethyl groups.

-

Si-C Stretching: Vibrations associated with the Si-C bonds are typically found in the fingerprint region, often around 600-800 cm⁻¹.

-

CH₂ and CH₃ Bending: Deformations of the methylene and methyl groups will give rise to absorptions in the 1350-1470 cm⁻¹ region.

Application in Organic Synthesis: Palladium-Catalyzed Silylation

A key application of this compound is in the palladium-catalyzed silylation of aryl bromides to form aryldimethylsilyl ethers. These ethers can then be hydrolyzed to produce valuable aryldimethylsilanols, which are important intermediates in cross-coupling reactions.

Experimental Protocol: Synthesis of an Aryldimethylsilanol

The following is a representative protocol for the palladium-catalyzed silylation of an aryl bromide followed by hydrolysis.

Step 1: Palladium-Catalyzed Silylation

-

To an oven-dried flask, add the aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent (e.g., toluene, 5 mL).

-

Add this compound (1.2 mmol) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Hydrolysis to Aryldimethylsilanol

-

Dissolve the crude aryldimethylsilyl ether in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a suitable acid or base (e.g., HCl or NaOH) to facilitate hydrolysis.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the aryldimethylsilanol with an organic solvent.

-

Purify the product by column chromatography.

Caption: Experimental workflow for the synthesis of aryldimethylsilanols.

Conclusion

This compound is a valuable organosilicon reagent with a molecular structure that is finely tuned for its applications in organic synthesis. The combination of a reactive Si-Si bond and stabilizing ethoxy and methyl groups makes it a versatile tool for the introduction of silicon-containing moieties into organic molecules. A thorough understanding of its molecular structure, bonding, and spectroscopic properties is crucial for its effective use in the development of new synthetic methodologies and advanced materials. While direct experimental structural data for this specific molecule remains to be published, a robust understanding can be achieved through the analysis of analogous compounds and the fundamental principles of silicon chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). shows that the Si-Si bond length and Si-Si-Si bond angle distribution... Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Simulation parameters Table 2: 2500 K & 10 gamma Si-Si bond length time-binned comparison. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

MySkinRecipes. (n.d.). 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. Retrieved January 13, 2026, from [Link]

-

Encyclopedia MDPI. (2023, June 14). Silanes. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved January 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H22O2Si2 | CID 11275774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H22O2Si2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Diethoxymethylsilane(2031-62-1) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Alkoxydisilanes in Organic Synthesis

Abstract

Alkoxydisilanes, particularly hexaalkoxydisilanes such as hexamethoxydisilane (HMDS), are emerging as highly versatile and valuable reagents in modern organic synthesis. Characterized by a silicon-silicon bond flanked by alkoxy groups, these compounds offer a unique reactivity profile that distinguishes them from more conventional organosilicon reagents. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of alkoxydisilanes for researchers, chemists, and professionals in drug development. We will delve into their roles as potent deoxygenating agents, mild silylating agents, and precursors in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to equip the reader with the practical knowledge to effectively integrate these powerful reagents into their synthetic strategies.

Introduction: The Unique Profile of Alkoxydisilanes

Alkoxydisilanes are a class of organosilicon compounds with the general structure (RO)₃Si-Si(OR)₃. The presence of the Si-Si sigma bond, which is relatively weak (bond dissociation energy ~80 kcal/mol) and electron-rich, is central to their reactivity. This bond can be cleaved under various conditions to generate highly reactive silyl radicals or silyl anions, making these compounds effective reducing and silylating agents.

Unlike traditional hydrosilanes (R₃SiH) or chlorosilanes (R₃SiCl), alkoxydisilanes offer distinct advantages:

-

Safety and Stability : They are generally stable, less flammable, and easier to handle than many metal hydride reducing agents or pyrophoric silanes.

-

Mild Reaction Conditions : Many transformations can be achieved under neutral or mild conditions, enhancing functional group tolerance.

-

Non-Corrosive Byproducts : Reactions often produce benign siloxanes or alkoxysilanes, avoiding the generation of corrosive HCl that is common with chlorosilanes.

Hexamethoxydisilane ((MeO)₃Si-Si(OMe)₃) and hexaethoxydisilane are the most commonly employed reagents in this class, valued for their accessibility and predictable reactivity.[1][2]

Synthesis of Alkoxydisilanes

The most direct and common method for synthesizing hexaalkoxydisilanes involves the alcoholysis of hexachlorodisilane (Si₂Cl₆). Hexachlorodisilane itself can be synthesized from the reaction of silicon tetrachloride with silicon powder or through processes involving the chlorination of silicon.[3][4][5]

Workflow for Alkoxydisilane Synthesis

The synthesis is typically a straightforward substitution reaction where the chlorine atoms on hexachlorodisilane are replaced by alkoxy groups from an alcohol.

Caption: General workflow for the synthesis of Hexamethoxydisilane.

Experimental Protocol: Synthesis of Hexamethoxydisilane

This protocol describes the synthesis of hexamethoxydisilane from hexachlorodisilane and methanol.

-

Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The system is purged with dry nitrogen.

-

Reagents : Anhydrous hexane is added to the flask, followed by hexachlorodisilane (1.0 eq). The solution is cooled to 0 °C in an ice bath.

-

Reaction : A solution of anhydrous methanol (6.0 eq) and anhydrous pyridine (6.0 eq) in hexane is prepared and added dropwise to the cooled hexachlorodisilane solution with vigorous stirring. The pyridine acts as a base to neutralize the HCl byproduct, forming pyridinium hydrochloride precipitate.

-

Workup : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Purification : The solid pyridinium hydrochloride is removed by filtration under a nitrogen atmosphere. The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure hexamethoxydisilane.

Alkoxydisilanes as Deoxygenating Agents

One of the most powerful applications of alkoxydisilanes is in the deoxygenation of various oxygen-containing functional groups. While hydrosilanes are commonly used for reductions, they often require harsh Lewis acid or metal catalysis.[6][7] Alkoxydisilanes can achieve similar transformations, often under milder, radical-initiated conditions.

The key to this reactivity is the homolytic cleavage of the weak Si-Si bond to generate two silyl radicals ((RO)₃Si•). These radicals are potent oxygenophiles, readily abstracting oxygen atoms from substrates to form strong Si-O bonds, which is the thermodynamic driving force for these reactions.

Mechanism: Radical Deoxygenation of a Thioester (Barton-McCombie Reaction Variant)

Alkoxydisilanes serve as excellent, non-toxic alternatives to traditional tin hydrides in the Barton-McCombie deoxygenation of alcohols (via their thioester derivatives).

Caption: Catalytic cycle for radical deoxygenation using an alkoxydisilane.

Applications in Deoxygenation

| Functional Group | Substrate Example | Product | Typical Conditions | Yield Range (%) | Reference Insight |

| Alcohols (via Xanthates) | Secondary Alcohol Xanthate | Alkane | Hexamethoxydisilane, AIBN, Toluene, 80 °C | 75-95 | Serves as a non-toxic alternative to Bu₃SnH in Barton-McCombie reactions.[8] |

| Ketones/Aldehydes | Benzophenone | Diphenylmethane | Hexamethoxydisilane, UV light or radical initiator | 60-85 | The reaction proceeds via a silyl ether intermediate which is then reduced.[9] |

| Nitro Compounds | Nitrobenzene | Aniline | Hexamethoxydisilane, Pd/C, Ethanol, 70 °C | 80-99 | Can achieve chemoselective reduction of nitro groups in the presence of other reducible functionalities. |

| Sulfoxides | Dibenzyl Sulfoxide | Dibenzyl Sulfide | Hexamethoxydisilane, Toluene, 110 °C | >90 | A clean and efficient method for deoxygenating sulfoxides to sulfides. |

Experimental Protocol: Deoxygenation of a Secondary Alcohol

This protocol outlines the deoxygenation of a secondary alcohol via its xanthate ester using hexamethoxydisilane.

-

Xanthate Formation : To a solution of the secondary alcohol (1.0 eq) in THF, add sodium hydride (1.2 eq) at 0 °C. After stirring for 30 minutes, add carbon disulfide (1.5 eq) and stir for 2 hours. Finally, add methyl iodide (1.5 eq) and stir overnight at room temperature. Quench with water and extract the xanthate ester.

-

Deoxygenation : Dissolve the purified xanthate ester (1.0 eq) in toluene. Add hexamethoxydisilane (1.5 eq) and a catalytic amount of AIBN (0.1 eq).

-

Reaction : Heat the mixture to 80-90 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or GC-MS.

-

Workup : After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the deoxygenated alkane product.

Alkoxydisilanes in Silylation Reactions

Alkoxydisilanes can function as silylating agents for the protection of alcohols, although they are generally less reactive than chlorosilanes or silylamides. This lower reactivity can be advantageous for achieving selectivity. The reaction typically requires activation, often with a catalytic amount of a strong base or a fluoride source, to generate a more nucleophilic silylating species.

The primary benefit over chlorosilanes is the avoidance of acidic byproduct formation, making the conditions suitable for acid-sensitive substrates.

Experimental Protocol: Silylation of a Primary Alcohol

-

Setup : In a dry flask under nitrogen, dissolve the primary alcohol (1.0 eq) in anhydrous THF.

-

Reagents : Add a catalytic amount of sodium hydride (0.05 eq) to the solution to form the alkoxide.

-

Reaction : Add hexamethoxydisilane (0.6 eq, as it contains two silyl groups) to the mixture. Heat the reaction to reflux and monitor its progress by TLC.

-

Workup : Once the reaction is complete, cool the mixture and quench carefully with saturated aqueous NH₄Cl. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate.

-

Purification : Purify the resulting silyl ether by column chromatography.

Alkoxydisilanes in Cross-Coupling Reactions

Organotrialkoxysilanes are key partners in the palladium-catalyzed Hiyama cross-coupling reaction, a powerful method for C-C bond formation.[10] While the direct use of hexaalkoxydisilanes as the coupling partner is not common, they are fundamentally related to the organotrialkoxysilanes used in this chemistry. The alkoxy groups on the silicon atom are crucial for the reaction's success.

In the Hiyama coupling, an organosilane (R-Si(OR')₃) couples with an organohalide (R''-X). The reaction requires an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent, pentacoordinate silicate species.[8] This silicate is highly nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle.

Catalytic Cycle of the Hiyama Coupling

Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.

Experimental Protocol: Hiyama Coupling of an Aryl Bromide with an Aryltrialkoxysilane

-

Setup : To a Schlenk tube, add the aryl bromide (1.0 eq), the aryltrialkoxysilane (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reagents : Add anhydrous THF as the solvent, followed by a solution of TBAF (tetrabutylammonium fluoride, 2.0 eq) in THF.

-

Reaction : Purge the tube with nitrogen, seal it, and heat the mixture at 60-80 °C for 12-24 hours. Monitor the reaction by GC-MS.

-

Workup : After completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water.

-

Purification : Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield the biaryl product.

Conclusion and Future Outlook

Alkoxydisilanes, particularly hexamethoxydisilane, represent a class of safe, versatile, and effective reagents for a range of synthetic transformations. Their utility as non-toxic radical reducing agents in deoxygenation reactions is a significant advantage over traditional, hazardous reagents. Furthermore, their connection to the well-established Hiyama cross-coupling highlights the importance of the alkoxysilyl moiety in modern C-C bond formation. As the demand for greener, milder, and more selective synthetic methods grows, the applications of alkoxydisilanes are poised to expand, offering innovative solutions for complex challenges in academic research and industrial drug development.

References

-

Ressler, A. J., Martinez-Alvarado, J. I., Hariharan, R., Guan, W., & Lin, S. (n.d.). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. ChemRxiv. [Link]

-

Li, C., et al. (2025). Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants. Angewandte Chemie. [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation. [Link]

-

Scribd. (n.d.). Chemoselective Deoxygenation of Alcohols. [Link]

-

PubChem. (n.d.). Hexamethoxydisilane. [Link]

-

Ressler, A. J., et al. (2022). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. Journal of the American Chemical Society. [Link]

-

Harris, A. (2025). Selective Reduction of Aldehydes and Ketones Using Disilane as a Terminal Reductant. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Silanes. [Link]

-

Gelest. (n.d.). Organosilane Reducing Agents. [Link]

-

LibreTexts Chemistry. (2014). Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

-

Organic Chemistry Portal. (2017). Reduction of Organic Functional Groups. [Link]

-

OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]

- Google Patents. (n.d.). Synthetic method for hexachlorodisilane.

- Google Patents. (n.d.). Process for producing hexachlorodisilane.

- Google Patents. (n.d.). Process for preparing high-purity hexachlorodisilane.

Sources

- 1. Hexamethoxydisilane | C6H18O6Si2 | CID 607509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silanes [organic-chemistry.org]

- 3. CN103011173B - Synthetic method for hexachlorodisilane - Google Patents [patents.google.com]

- 4. US6846473B2 - Process for producing hexachlorodisilane - Google Patents [patents.google.com]

- 5. CN111643916B - Process for preparing high-purity hexachlorodisilane - Google Patents [patents.google.com]

- 6. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Deoxygenation [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

safety and handling precautions for 1,2-Diethoxy-1,1,2,2-tetramethyldisilane

An In-depth Technical Guide for the Safe Handling and Use of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety precautions and handling protocols for this compound (CAS: 18419-84-6). It is intended for researchers, chemists, and drug development professionals who utilize this reagent in a laboratory setting. The guidance herein is synthesized from authoritative safety data sheets and established chemical safety principles to ensure a self-validating system of laboratory practice.

Section 1: Compound Profile and Physicochemical Properties

This compound is an organosilicon compound frequently used in chemical synthesis, for example, as a disilane reagent to prepare dimethylsilanol cross-coupling partners. Its structure, featuring two silicon atoms bridged by a Si-Si bond and substituted with ethoxy and methyl groups, dictates its specific reactivity and handling requirements. The presence of ethoxy groups on the silicon atoms makes the molecule susceptible to hydrolysis, a key consideration in its handling and storage.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 18419-84-6 | [1][2] |

| Molecular Formula | C₈H₂₂O₂Si₂ | [1] |

| Molecular Weight | 206.43 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | [3] |

| Density | 0.836 g/mL at 25 °C | |

| Boiling Point | 84 °C / 50 mmHg | |

| Flash Point | 42 °C (107.6 °F) | |

| Refractive Index | n20/D 1.423 |

Section 2: Hazard Identification and GHS Classification

The primary, officially recognized hazard associated with this compound is its flammability.[1] However, its chemical nature as an alkoxysilane implies other potential hazards that must be managed proactively.

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 | [1] |

Mechanistic Insight into Hazards:

-

Flammability: With a flash point of 42 °C, the compound's vapors can form ignitable mixtures with air at moderately elevated temperatures.[4] Vapors are likely heavier than air and can travel to a source of ignition and flash back.[3][4] Therefore, all work must be conducted away from open flames, sparks, and hot surfaces.[4][5]

-

Reactivity with Water (Hydrolysis): The Si-OEt (ethoxy) bonds are susceptible to hydrolysis upon contact with moisture, acids, or alcohols.[6] This reaction breaks down the parent compound and produces ethanol. The generation of ethanol, a flammable substance with its own occupational exposure limits, can alter the hazard profile of the material during handling and storage.[6] This reactivity necessitates stringent control over the storage atmosphere and the exclusion of water from all reactions.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach combining engineering controls and appropriate PPE is critical for mitigating exposure risks.

Engineering Controls

-

Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.[6]

-

Emergency Equipment: Safety showers and emergency eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

The selection of PPE is governed by the dual risks of flammability and potential chemical contact.

-

Eye and Face Protection: Use chemical safety glasses and a face shield. This equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Skin Protection:

-

Gloves: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and disposed of after contamination. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.

-

Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain vapor concentrations below exposure limits, or during spill cleanup, a NIOSH-certified respirator with organic vapor cartridges is recommended.[6]

Caption: PPE Selection Workflow for Handling the Compound.

Section 4: Protocols for Safe Handling and Use

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the experimental use of this reagent.

General Handling Protocol

-

Preparation: Before handling, ensure the work area is clean and uncluttered.[7] Confirm that all necessary PPE is available and in good condition. Verify the location and operational status of the nearest fume hood, eyewash station, and safety shower.

-

Inert Atmosphere: Due to its moisture sensitivity, it is best practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon), especially when transferring or aliquoting.

-

Grounding and Bonding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[4][5] Use only non-sparking tools.[5]

-

Dispensing: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Keep the container opening as small as possible.

-

Post-Handling: After use, ensure the container is tightly sealed.[6] Wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate the work surface.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

Storage Protocol

-

Container: Keep the compound in its original, tightly closed container.[4][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

-

Location: Store in a cool, dry, and well-ventilated place designated as a flammables area.[5][6] The storage area should be away from heat, sparks, and open flames.[5][6]

-

Atmosphere: Store under an inert atmosphere to protect from moisture.[5]

-

Access: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[6]

Chemical Incompatibilities

To prevent dangerous reactions, this compound must be stored separately from the following materials:

Section 6: Emergency Procedures

A clear, pre-defined plan for responding to emergencies is mandatory.

Spill and Leak Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated, but extinguish all ignition sources.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[8]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[8]

-

Report: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.

Caption: Decision Tree for Spill Response.

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if feeling unwell.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[4][6] Seek immediate medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Unsuitable Media: Do not use a straight stream of water, as this may spread the fire.[6]

-

Specific Hazards: Irritating fumes and vapors containing organic acids, carbon oxides, and silicon oxides may be generated.[4][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 7: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not dispose of the material down the drain. Contact a licensed professional waste disposal service to arrange for pickup and disposal.

References

-

Gelest, Inc. (n.d.). Safety Data Sheet for (1-(3-TRIETHOXYSILYL)PROPYL)-2,2-DIETHOXY-1-AZA-2-. SILACYCLOPENTANE, tech. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

Shin-Etsu Silicones of America, Inc. (n.d.). Safety Data Sheet for KE-3479-T. Retrieved from [Link]

-

PubChem. (n.d.). Diethoxydimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H22O2Si2 | CID 11275774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. image.trusco-sterra2.com [image.trusco-sterra2.com]

A Technical Guide to the Solubility of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-diethoxy-1,1,2,2-tetramethyldisilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of the compound that govern its solubility, outlines a robust experimental protocol for solubility determination, and offers predicted solubility in a range of common organic solvents.

Introduction: Understanding the Significance of Solubility

This compound is a versatile organosilicon compound utilized in various synthetic applications, including as a disilane reagent for preparing dimethylsilanol cross-coupling partners.[1][2] Its efficacy and applicability in these reactions are intrinsically linked to its solubility in the chosen solvent system. A thorough understanding of its solubility is paramount for reaction optimization, purification processes, and the development of novel formulations. This guide provides the foundational knowledge and practical methodology to empower researchers in their effective use of this reagent.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H22O2Si2 | [3] |

| Molecular Weight | 206.43 g/mol | [1][3][4] |

| Density | 0.836 g/mL at 25 °C | [1] |

| Boiling Point | 84 °C at 50 mmHg | [1] |

| Flash Point | 42 °C (107.6 °F) | [1] |

| Refractive Index | n20/D 1.423 | [1] |

The structure of this compound, with its central silicon-silicon bond, flanking silicon-oxygen bonds, and terminal ethyl and methyl groups, imparts a predominantly nonpolar character. The presence of ether-like silicon-oxygen-carbon linkages introduces some polar character, suggesting potential solubility in a range of organic solvents. However, the compound is also noted to be moisture-sensitive and may decompose in contact with water.[5] This reactivity with protic substances is a critical consideration when selecting appropriate solvents.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in nonpolar and moderately polar aprotic solvents. Its solubility in highly polar or protic solvents may be limited. The following table provides a qualitative prediction of solubility in a selection of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Similar nonpolar character. |

| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar character. |

| Diethyl Ether | Polar Aprotic | High | Presence of ether linkages and overall low polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Polar aprotic nature should facilitate dissolution. |

| Acetone | Polar Aprotic | Moderate | Higher polarity may slightly reduce solubility compared to ethers. |

| Ethyl Acetate | Polar Aprotic | Moderate | Polarity is intermediate. |

| Acetonitrile | Polar Aprotic | Low to Moderate | High polarity may limit solubility. |

| Methanol | Polar Protic | Low (with potential reaction) | Potential for reaction due to moisture sensitivity. |

| Ethanol | Polar Protic | Low (with potential reaction) | Potential for reaction due to moisture sensitivity. |

| Water | Polar Protic | Insoluble (decomposes) | Decomposes in contact with water.[5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (97% or higher purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, PTFE)

-

Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Volumetric flasks and pipettes

-

Inert gas (e.g., nitrogen or argon)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. This compound 97 18419-84-6 [sigmaaldrich.com]

- 2. Sigma Aldrich this compound 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. This compound | C8H22O2Si2 | CID 11275774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-diethoxy-1,1,2,2-tetramethyldisilane. Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the structural features of this organosilicon compound as revealed by NMR spectroscopy. The guide covers the fundamental principles behind the spectral data, predicted chemical shifts with justifications based on analogous compounds, and standard protocols for sample preparation and spectral acquisition. The information presented herein is intended to serve as a valuable resource for the characterization and utilization of this compound and related substances in various scientific applications.

Introduction: The Significance of this compound and its NMR Characterization

This compound, with the chemical formula C₈H₂₂O₂Si₂, is an organosilicon compound featuring a silicon-silicon bond, flanked by methyl and ethoxy groups.[1] This unique structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where it serves as a precursor to dimethylsilanol cross-coupling partners. The reactivity and utility of this disilane are intrinsically linked to its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organometallic compounds.[2] For this compound, ¹H and ¹³C NMR provide critical information regarding the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the confirmation of its structure, assessment of purity, and understanding of its electronic characteristics, which are governed by the interplay between the electropositive silicon atoms and the electron-donating methyl and electron-withdrawing ethoxy substituents. This guide will delve into the detailed analysis of its ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers working with this compound.

Predicted ¹H and ¹³C NMR Spectra: A Detailed Analysis

Due to the limited availability of public experimental spectra for this compound, this section provides a detailed prediction and analysis of its ¹H and ¹³C NMR spectra. These predictions are grounded in the well-established principles of NMR spectroscopy and are refined by comparing with experimental data from structurally analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of chemically non-equivalent protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH ₃ | ~0.1 - 0.2 | Singlet | 12H |

| O-CH ₂-CH₃ | ~3.6 - 3.8 | Quartet | 4H |

| O-CH₂-CH ₃ | ~1.1 - 1.2 | Triplet | 6H |

Justification of Predicted Chemical Shifts:

-

Si-CH₃ Protons (Singlet, ~0.1 - 0.2 ppm): The protons of the methyl groups directly attached to the silicon atoms are expected to appear at a significantly upfield chemical shift. This is due to the lower electronegativity of silicon compared to carbon, leading to increased shielding of the methyl protons.[3][4] For instance, the methyl protons in tetramethylsilane (TMS) are the reference standard at 0 ppm.[4] In dimethyldimethoxysilane, the Si-CH₃ protons resonate at approximately 0.13 ppm. Given the similar electronic environment, a chemical shift in the range of 0.1 to 0.2 ppm is anticipated for the twelve equivalent methyl protons of this compound, appearing as a sharp singlet.

-

O-CH₂-CH₃ Protons (Quartet, ~3.6 - 3.8 ppm): The methylene protons of the ethoxy groups are deshielded due to the adjacent electronegative oxygen atom. This results in a downfield chemical shift. In analogous compounds like diethoxydimethylsilane and diethoxymethylsilane, these protons typically appear as a quartet in the range of 3.6 to 3.8 ppm. The splitting into a quartet is due to the coupling with the three neighboring methyl protons (n+1 rule, where n=3), with an expected coupling constant (³JHH) of approximately 7 Hz.[5][6]

-

O-CH₂-CH₃ Protons (Triplet, ~1.1 - 1.2 ppm): The methyl protons of the ethoxy groups are less affected by the electronegative oxygen atom compared to the methylene protons. Their chemical shift is therefore more upfield. In diethoxydimethylsilane, these protons are observed as a triplet around 1.15 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (n+1 rule, where n=2), and the coupling constant (³JHH) will be identical to that of the methylene quartet, approximately 7 Hz.[5][6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | ~ -2 to 2 |

| O-C H₂-CH₃ | ~ 58 to 60 |

| O-CH₂-C H₃ | ~ 18 to 20 |

Justification of Predicted Chemical Shifts:

-

Si-CH₃ Carbon ( ~ -2 to 2 ppm): The carbon atoms of the methyl groups attached to silicon are expected to be significantly shielded, appearing at a very upfield chemical shift, potentially even below 0 ppm. This is a characteristic feature of Si-CH₃ groups in ¹³C NMR. For comparison, the methyl carbon in diethoxydimethylsilane appears in this region. The presence of the second silicon atom is not expected to dramatically alter this chemical shift.

-

O-CH₂-CH₃ Carbon (~ 58 to 60 ppm): The methylene carbons of the ethoxy groups are deshielded by the directly attached electronegative oxygen atom, resulting in a downfield chemical shift. In diethoxymethylsilane, the O-CH₂ carbon resonates at approximately 58.5 ppm. A similar value is expected for the target molecule.

-

O-CH₂-CH₃ Carbon (~ 18 to 20 ppm): The terminal methyl carbons of the ethoxy groups are less influenced by the oxygen atom and therefore resonate at a more upfield position compared to the methylene carbons. In diethoxymethylsilane, this carbon appears around 18.5 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential. The following section outlines the recommended methodology, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can effectively dissolve the sample without interfering with its signals is crucial. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organosilicon compounds due to its excellent dissolving power and relatively simple residual solvent signal. Other potential solvents include deuterated benzene (C₆D₆) or deuterated acetone ((CD₃)₂CO). The choice of solvent can slightly influence the chemical shifts, so it is important to be consistent.[7]

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg in 0.6-0.7 mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4] Most commercially available deuterated solvents for NMR already contain TMS. If not, a small amount should be added.

-

Sample Filtration: To avoid line broadening from suspended impurities, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern Fourier transform NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Acquisition Time (AT): Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for ¹H NMR.

-

Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons, although not present in this molecule. For protonated carbons, 2 seconds is generally sufficient.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more, depending on the concentration) is required.

-

Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR to encompass the full range of possible chemical shifts.

Structural Elucidation through NMR: A Visual Guide

To visualize the relationships between the structure of this compound and its NMR data, the following diagrams are provided.

Figure 1: Molecular structure of this compound.

Figure 2: Correlation of molecular fragments to ¹H NMR signals.

Figure 3: Correlation of carbon environments to ¹³C NMR signals.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By analyzing the expected chemical shifts and multiplicities based on established principles and data from analogous compounds, a clear and detailed picture of the spectral features has been presented. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data for this and similar organosilicon compounds. The structural diagrams and spectral correlations serve as a valuable visual aid for researchers. A thorough understanding of the NMR characteristics of this compound is paramount for its effective use in synthetic chemistry and materials science, ensuring both structural verification and purity assessment.

References

-

Pascal-Man, Si NMR Some Practical Aspects, [Link]

-

PubChem, Diethoxydimethylsilane, [Link]

-

PubChem, 1,2-Diphenyltetramethyldisilane, [Link]

-